molecular formula C7H5Cl2NO3S B2670165 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride CAS No. 1490401-48-3

3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride

Cat. No.: B2670165
CAS No.: 1490401-48-3
M. Wt: 254.08
InChI Key: LQDDPADWQVQFBB-UHFFFAOYSA-N
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Description

3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride (CAS 1490401-48-3) is a high-purity organic building block of interest in advanced chemical synthesis and pharmaceutical research. This compound, with a molecular formula of C 7 H 5 Cl 2 NO 3 S and a molecular weight of 254.09 g/mol, is characterized by the presence of both a reactive sulfonyl chloride group and a carbamoyl moiety on a chlorinated benzene ring . This unique structure makes it a valuable precursor for the development of more complex molecules, particularly in the synthesis of sulfonamide derivatives. The sulfonyl chloride functional group is highly reactive towards nucleophiles, such as amines and alcohols, enabling this compound to serve as a key intermediate for creating sulfonamides, sulfonate esters, and other sulfonyl-based compounds . Researchers utilize this reagent to incorporate the 3-carbamoyl-5-chlorophenyl-sulfonyl motif into target structures, which can be crucial for modulating biological activity in drug discovery projects. It is typically offered with a purity of 95% and is available in various quantities to support laboratory-scale research . Safety and Handling: This chemical is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information before use.

Properties

IUPAC Name

3-carbamoyl-5-chlorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDDPADWQVQFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3-carbamoyl-5-chlorobenzene. The process can be summarized as follows:

    Starting Material: 3-Carbamoyl-5-chlorobenzene.

    Reagent: Chlorosulfonic acid (HSO3Cl).

    Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often below 0°C to prevent decomposition and side reactions.

    Procedure: The 3-carbamoyl-5-chlorobenzene is slowly added to chlorosulfonic acid with continuous stirring. The mixture is then allowed to react for several hours, followed by quenching with ice-cold water to precipitate the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Hydrolysis Conditions: Aqueous solutions, often with a base to neutralize the acid formed.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Sulfonamides, sulfonate esters, sulfonothioates.

    Hydrolysis Product: 3-Carbamoyl-5-chlorobenzenesulfonic acid.

    Reduction Products: Depending on the conditions, various reduced forms of the original compound.

Scientific Research Applications

Synthesis of Pesticides

One of the primary applications of 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is in the synthesis of pesticides. The compound can be reacted with various substrates to produce insecticidal and herbicidal agents. For instance, it can react with benzofuranols to yield N-thio-substituted benzofuranyl carbamates, which exhibit insecticidal properties. Additionally, when combined with amines, it forms herbicidal N-thio-substituted ureas .

Case Study: Herbicidal Activity

In a study evaluating the herbicidal effectiveness of N-thio-substituted ureas derived from this compound, various formulations were tested on plants. The effectiveness was rated on a scale from 0 (no phytotoxicity) to 100 (complete kill). Results indicated significant herbicidal activity, demonstrating the compound's potential in agricultural applications .

Pharmaceutical Applications

The compound is also valuable in pharmaceutical synthesis, where it serves as an intermediate for developing various drug candidates. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

Example: Multi-target Drug Development

Research has shown that derivatives of carbamoyl chlorides can inhibit multiple biological targets simultaneously. For example, compounds derived from similar structures have been identified as inhibitors of cyclooxygenases (COX) and fatty acid amide hydrolase (FAAH), which are relevant in pain and inflammation management . The ability to modify this compound facilitates the design of new therapeutic agents with multi-target profiles.

Material Science Applications

In material science, sulfonyl chlorides like this compound have been utilized for interfacial passivation in solar cells. The compound acts as a Lewis acid that binds to defects in perovskite materials, improving their stability and efficiency . This application highlights its versatility beyond traditional chemical synthesis.

Mechanism of Action

The mechanism by which 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate bonds. These reactions are crucial in the synthesis of various compounds with biological and industrial significance.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride
  • Molecular Formula: C₇H₅Cl₂NO₃S
  • CAS Registry Number : 1490401-48-3
  • Molecular Weight : 254.05 g/mol (calculated)

Structural Features
The compound features a benzene ring substituted at three positions:

Position 1 : Sulfonyl chloride (-SO₂Cl), a highly reactive group enabling nucleophilic substitutions (e.g., sulfonamide formation).

Position 3 : Carbamoyl (-CONH₂), a polar group enhancing hydrogen bonding and solubility in polar solvents.

Position 5 : Chlorine (-Cl), an electron-withdrawing substituent that increases electrophilicity and influences regioselectivity in reactions .

Applications
Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, its carbamoyl group facilitates derivatization into urea or thiourea analogs, while the sulfonyl chloride enables sulfonylation reactions .

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below contrasts key features of this compound with structurally related sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
This compound C₇H₅Cl₂NO₃S 254.05 -Cl (5), -CONH₂ (3), -SO₂Cl (1) 1490401-48-3 High polarity due to carbamoyl; moderate reactivity
3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride C₈H₈ClNO₃S 233.67 -CH₃ (5), -CONH₂ (3), -SO₂Cl (1) - Increased hydrophobicity from methyl group; lower electrophilicity
3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride C₆H₂BrCl₂FO₂S 320.41 -Br (3), -Cl (5), -F (2), -SO₂Cl (1) - Enhanced steric hindrance and halogen-driven reactivity
5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride C₁₀H₁₁Cl₂NO₄S 312.17 -Cl (5), -CON(CH₃)₂ (3), -OCH₃ (2), -SO₂Cl (1) 1482800-95-2 Improved solubility from methoxy; steric effects from dimethylcarbamoyl

Reactivity and Functional Group Influence

  • Electrophilicity : The sulfonyl chloride group in all compounds is reactive toward amines and alcohols. However, substituents modulate reactivity:
    • Chlorine (electron-withdrawing) in the target compound increases electrophilicity at the sulfonyl chloride site compared to the methyl group in its analog .
    • Bromo and fluoro substituents in the halogenated analog (CID 149699841) further enhance electrophilicity but introduce steric challenges .
  • Solubility: The carbamoyl (-CONH₂) group in the target compound improves aqueous solubility relative to non-polar analogs like the methyl-substituted variant . Methoxy (-OCH₃) in the dimethylcarbamoyl analog (CID 65370650) enhances solubility in organic solvents .

Biological Activity

3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a carbamoyl group and a sulfonyl chloride functional group. Its biological activity is primarily attributed to its interactions with various biological macromolecules, making it an important candidate for pharmaceutical applications.

The compound can be represented by the following chemical structure:

  • Chemical Formula : C7_7H6_6ClN1_1O3_3S
  • Molecular Weight : 221.65 g/mol

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride group can react with nucleophilic sites on enzymes, potentially inhibiting their activity. This has implications in the development of drugs targeting specific enzymes involved in disease pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may exhibit antibacterial properties.
  • Anticancer Properties : Research indicates that sulfonamide derivatives can inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis, thereby suggesting potential anticancer applications.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against several gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and zones of inhibition were measured to assess potency.

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus20 ± 0.1515
Escherichia coli25 ± 0.1010
Klebsiella pneumoniae18 ± 0.2020
Bacillus subtilis15 ± 0.0530

These results indicate that the compound demonstrates significant antibacterial activity, particularly against E. coli and S. aureus, which are common pathogens in clinical settings .

Anticancer Activity

In vitro studies have also been conducted to evaluate the anticancer potential of this compound. It was tested against various cancer cell lines, including breast and prostate cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
PC-3 (Prostate Cancer)15.0

The IC50 values suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonamide derivatives similar to this compound:

  • Case Study on Antimicrobial Resistance : A study demonstrated that derivatives of sulfonamides could overcome resistance mechanisms in bacteria, providing a pathway for developing new antibiotics .
  • Cancer Therapeutics : Research indicated that compounds with similar structures effectively inhibited tumor growth in animal models, supporting their use as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-carbamoyl-5-chlorobenzene-1-sulfonyl chloride, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonation and carbamoylation of a benzene precursor. For example, benzene-1-sulfonyl chloride derivatives react with carbamoylating agents (e.g., isocyanates) under inert atmospheres (N₂/Ar) in solvents like dichloromethane or chloroform . Post-synthesis purification involves recrystallization (using solvents like hexane/ethyl acetate) or column chromatography (silica gel, gradient elution). Purity (>97%) is confirmed via HPLC or GC-MS .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and carbamoyl group integration .
  • FT-IR for detecting sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and carbamoyl (N-H stretch at ~3300 cm⁻¹) groups .
  • Elemental analysis to validate stoichiometry (C, H, N, S, Cl) .

Q. What are the primary reactivity patterns of the sulfonyl chloride group in this compound?

  • Methodological Answer : The sulfonyl chloride group reacts nucleophilically with amines (e.g., in proteins) to form sulfonamides, enabling covalent modification of biomolecules. Reactivity is pH-dependent: optimal in anhydrous conditions (pH 7–9) to avoid hydrolysis. Kinetic studies using UV-Vis spectroscopy can monitor hydrolysis rates .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis of the sulfonyl chloride group during biomolecule conjugation?

  • Methodological Answer :

  • Use aprotic solvents (e.g., DMF, DMSO) to reduce water activity .
  • Add molecular sieves or desiccants (e.g., CaCl₂) to absorb residual moisture .
  • Conduct reactions at 0–4°C to slow hydrolysis while maintaining nucleophile reactivity .
  • Monitor reaction progress via LC-MS to identify hydrolysis byproducts (e.g., sulfonic acid) .

Q. What strategies resolve contradictory data in studies reporting variable reactivity of this compound with cysteine vs. lysine residues?

  • Methodological Answer :

  • Controlled competition assays : Incubate the compound with equimolar cysteine/lysine under standardized conditions (pH 7.4, 25°C) and quantify adducts via MALDI-TOF .
  • Computational modeling : Use DFT calculations to compare sulfonamide formation energy barriers for cysteine thiols vs. lysine amines .
  • pH titration : Assess reactivity shifts at different pH levels (e.g., cysteine thiolate dominance at pH >8) .

Q. How can the stability of this compound be extended for long-term storage?

  • Methodological Answer :

  • Store under inert gas (argon) in amber vials at –20°C to prevent photodegradation and hydrolysis .
  • Add stabilizers like 1% triethylamine to neutralize HCl byproducts .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC .

Q. What advanced techniques are used to analyze trace impurities in synthesized batches?

  • Methodological Answer :

  • High-resolution LC-MS/MS to identify low-abundance byproducts (e.g., chlorinated derivatives) .
  • X-ray crystallography to confirm crystal structure and detect polymorphic impurities .
  • ICP-OES for quantifying heavy metal residues (e.g., Pd from catalysts) .

Data Contradiction Analysis Framework

  • Hypothesis testing : Replicate conflicting experiments with standardized protocols (e.g., fixed molar ratios, reaction times) .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent purity, temperature fluctuations) .
  • Cross-validation : Compare results across orthogonal methods (e.g., NMR vs. X-ray for structural confirmation) .

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